[5-(3-Chlorophenyl)furan-2-yl]methanol
Description
[5-(3-Chlorophenyl)furan-2-yl]methanol is a furan-derived alcohol featuring a 3-chlorophenyl substituent at the 5-position of the furan ring and a hydroxymethyl group at the 2-position. This compound is part of a broader class of furanmethanol derivatives, which are of interest in medicinal chemistry, materials science, and biomass valorization due to their structural versatility and reactivity .
Properties
IUPAC Name |
[5-(3-chlorophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIJYKYXECJDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40313-65-3 | |
| Record name | (5-(3-CHLOROPHENYL)-2-FURYL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Chlorophenyl)furan-2-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by reduction to yield the desired product. Commonly used catalysts include Lewis acids such as zinc chloride or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-(3-Chlorophenyl)furan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzaldehyde.
Reduction: Formation of 3-chlorophenylmethanol or 3-chlorophenylmethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-(3-Chlorophenyl)furan-2-yl]methanol serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials and as an intermediate in organic synthesis .
Biology
It can be used as a probe to investigate the activity of specific enzymes .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development .
Industry
Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it valuable in the formulation of various products .
Mechanism of Action
The mechanism of action of [5-(3-Chlorophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Furanmethanol Derivatives
Positional Isomers of Chlorophenyl Substituents
- [5-(2-Chlorophenyl)furan-2-yl]methanol (CAS 40313-66-4): Structure: 2-chlorophenyl substituent at the furan 5-position. Molecular Formula: C₁₁H₉ClO₂.
- [5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol (CAS 111808-94-7): Structure: 4-chlorophenyl group at furan 5-position, methyl group at furan 2-position, hydroxymethyl at furan 3-position. Molecular Formula: C₁₂H₁₁ClO₂. Key Difference: Para-chloro substitution and additional methyl group may enhance lipophilicity, influencing bioavailability .
Functional Group Variations on the Phenyl Ring
- [5-(3-Aminophenyl)furan-2-yl]methanol (CAS 102870-03-1): Structure: Amino group replaces chlorine at the phenyl 3-position. Molecular Formula: C₁₁H₁₁NO₂.
Furanmethanol Derivatives with Additional Substituents
- [5-(3-Chloro-2-methylphenyl)-2-furyl]methanol: Structure: 3-chloro-2-methylphenyl group at furan 5-position. Molecular Formula: C₁₂H₁₁ClO₂. Key Difference: Methyl group on the phenyl ring may enhance steric bulk, affecting interaction with biological targets .
- [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol: Structure: Nitro and methyl groups on the phenyl ring. Molecular Formula: C₁₂H₁₁NO₄. Key Difference: Nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity .
Bioactive and Industrially Relevant Furanmethanol Analogs
Natural Product Derivatives
- 5-Hydroxymethylfurfural (HMF) Derivatives: Examples: (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol (DFM), (5-(4-(hydroxymethyl)-1,3-dioxolan-2-yl)furan-2-yl)methanol (FDFM). Applications: Derived from biomass, these compounds serve as precursors for biofuels and cyclic acetals.
Anti-Inflammatory Furan Derivatives
- 5-Hydroxymethyl-2-furfural (Compound 21 in ): Activity: Demonstrates anti-inflammatory effects by inhibiting NO production in RAW264.7 cells (IC₅₀ = 6.37 μmol/L). Key Difference: The hydroxymethyl group on the furan ring is critical for bioactivity, a feature shared with [5-(3-chlorophenyl)furan-2-yl]methanol .
Biological Activity
[5-(3-Chlorophenyl)furan-2-yl]methanol is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer, antimicrobial, and antifungal properties.
Structural Characteristics
The molecular formula of this compound is CHClO. The compound features a furan ring substituted with a chlorophenyl group, which is crucial for its biological activity. The structural formula can be represented as follows:
- SMILES : C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CO
- InChI : InChI=1S/C11H9ClO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with furan rings have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3b | MCF7 | 4.1 ± 0.10 |
| 3b | HepG2 | 3.5 ± 0.07 |
| Staurosporine | MCF7 | 17.8 ± 0.50 |
| Staurosporine | HepG2 | 10.3 ± 0.23 |
The compound 3b , which shares structural similarities with this compound, exhibited higher potency than staurosporine, a known anticancer agent .
Antimicrobial and Antifungal Activity
The antimicrobial properties of this compound have been investigated in various studies. Compounds with similar furan structures have demonstrated significant activity against both bacterial and fungal strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
These results indicate that the presence of halogen substituents, such as chlorine, enhances the bioactivity of these compounds .
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Compounds like those derived from furan structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels, contributing to oxidative stress in cancer cells.
Study on Anticancer Activity
A study published in Molecules investigated a series of furan-based compounds for their anticancer properties against HepG2 and MCF7 cell lines. The findings indicated that modifications on the furan ring significantly affected cytotoxicity profiles, with some compounds achieving IC values below 5 µM .
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial activity of various furan derivatives found that compounds with chlorinated phenyl groups showed enhanced activity against Candida species compared to non-chlorinated analogs. The study utilized microdilution methods to determine MIC values and confirmed the potent antifungal effects of these derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
